Vadocaine

Description

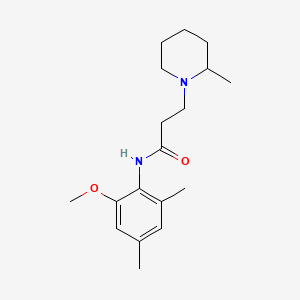

Structure

2D Structure

3D Structure

Properties

CAS No. |

72005-58-4 |

|---|---|

Molecular Formula |

C18H28N2O2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide |

InChI |

InChI=1S/C18H28N2O2/c1-13-11-14(2)18(16(12-13)22-4)19-17(21)8-10-20-9-6-5-7-15(20)3/h11-12,15H,5-10H2,1-4H3,(H,19,21) |

InChI Key |

UJCARUGFZOJPMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2',4'-dimethyl-6'-methoxy-3-(2-methylpiperidyl)propionanilide OR-K-242 vadocaine vadocaine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Profile of Vadocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Vadocaine, a molecule of interest within the field of pharmacology. This document details its chemical structure, synthesizes available data on its physicochemical characteristics, and outlines relevant experimental methodologies.

Chemical Structure and Identification

This compound, also known by its IUPAC name N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide, is a tertiary amine and an amide.[1] Its chemical identity is established by the following identifiers:

-

IUPAC Name: N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide[1]

-

Molecular Formula: C₁₈H₂₈N₂O₂[1]

-

Molecular Weight: 304.4 g/mol [1]

-

CAS Number: 72005-58-4[1]

-

SMILES String: A line notation representation of the molecular structure.

The fundamental structure of this compound is characterized by a substituted phenyl ring linked via an amide bond to a propanamide chain, which in turn is connected to a 2-methylpiperidine ring.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively available in the public domain. However, by examining its structural analogue, Lidocaine, we can infer certain characteristics. The table below summarizes key physicochemical parameters for Lidocaine, which can serve as a reference point for estimating the properties of this compound.

| Property | Lidocaine | This compound (Predicted) | Measurement Method |

| pKa | 7.61 - 8.06 | Similar range expected | Spectrophotometry, Potentiometry[2] |

| logP (Octanol/Water) | 2.3 - 2.43 | Expected to be slightly higher due to increased alkyl substitution | Spectrophotometry, Gas Chromatography[2] |

| Aqueous Solubility | Low | Low | UV-Visible Spectrophotometry |

Note: The predicted properties for this compound are based on its structural similarity to Lidocaine and general principles of medicinal chemistry. Experimental verification is required for precise values.

Synthesis of this compound: A Proposed Experimental Protocol

-

Amide Formation: Reaction of 2-methoxy-4,6-dimethylaniline with 3-chloropropanoyl chloride to form the intermediate N-(3-chloropropanoyl)-2-methoxy-4,6-dimethylaniline.

-

Nucleophilic Substitution: Reaction of the chloro-intermediate with 2-methylpiperidine to yield this compound.

Detailed Methodology:

Step 1: Synthesis of N-(3-chloropropanoyl)-2-methoxy-4,6-dimethylaniline

-

In a clean, dry 125 mL Erlenmeyer flask, dissolve 2-methoxy-4,6-dimethylaniline in glacial acetic acid.[5]

-

To this solution, add 3-chloropropanoyl chloride.

-

Warm the reaction mixture gently on a steam bath to approximately 40-50°C for 10-15 minutes.[3]

-

Cool the mixture and then add a solution of sodium acetate in water to precipitate the product.[3][5]

-

Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid.

-

Allow the product to air-dry completely.

Step 2: Synthesis of this compound

-

In a round-bottom flask, combine the N-(3-chloropropanoyl)-2-methoxy-4,6-dimethylaniline from Step 1 with toluene.[4]

-

Add an excess of 2-methylpiperidine to the mixture.

-

Attach a reflux condenser and heat the mixture under reflux for approximately 90 minutes.[4][5]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and then extract with 3M HCl to move the amine product into the aqueous phase.[4]

-

Make the aqueous layer strongly basic with the addition of 30% KOH solution to precipitate the free base of this compound.[3][5]

-

Extract the product into a suitable organic solvent (e.g., pentane or diethyl ether).[3]

-

Wash the organic layer with water, dry over an anhydrous salt (e.g., Na₂CO₃), and evaporate the solvent to yield crude this compound.

-

The crude product can be further purified by recrystallization.

Analytical Methods

The purity and concentration of this compound can be determined using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be suitable for the quantitative analysis of this compound.[1][6][7] A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer would likely provide good separation.[6]

-

UV-Visible Spectrophotometry: This method can be used for the quantitative determination of this compound in various formulations by measuring its absorbance at a specific wavelength.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for the structural confirmation of the synthesized this compound and any intermediates.

-

Mass Spectrometry (MS): MS analysis would confirm the molecular weight of this compound.

Potential Biological Activity Assays

To evaluate the pharmacological profile of this compound, a series of in vitro and in vivo assays would be necessary. Given its structural similarity to local anesthetics, the following assays would be relevant:

-

Sodium Channel Binding Assays: To determine the affinity (Kd) of this compound for voltage-gated sodium channels, which are the primary targets of local anesthetics.

-

Electrophysiological Assays: Using techniques like patch-clamp to measure the inhibitory effect (IC50) of this compound on sodium channel currents in neuronal cells.[9][10]

-

In vivo Analgesia Models: To assess the local anesthetic efficacy of this compound in animal models of pain.

-

Antioxidant Activity Assays: As some local anesthetics like Lidocaine have shown antioxidant properties, assays such as the ABTS or DPPH radical scavenging assays could be employed to evaluate this potential activity for this compound.[11][12]

Visualizations

Caption: Proposed two-step synthesis workflow for this compound.

Caption: General experimental workflow for this compound analysis.

References

- 1. HPLC Method for Analysis of Lidocaine | SIELC Technologies [sielc.com]

- 2. Fundamental properties of local anesthetics. I. The dependence of lidocaine's ionization and octanol:buffer partitioning on solvent and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cerritos.edu [cerritos.edu]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study [frontiersin.org]

- 12. Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Vadocaine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadocaine (2',4'-dimethyl-6'-methoxy-3-(2-methylpiperidyl)propionanilide) is an anilide derivative with recognized antitussive and local anesthetic properties.[1] Structurally related to the widely used local anesthetic lidocaine, this compound presents a unique chemical profile suggesting a similar mechanism of action involving the blockade of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the plausible discovery and synthetic pathway of this compound, based on established methodologies for analogous compounds. It includes detailed, albeit reconstructed, experimental protocols, quantitative data tables for comparative analysis, and visualizations of the proposed synthetic workflow and its presumed mechanism of action. This document serves as a foundational resource for researchers interested in the further development and investigation of this compound and related anilide compounds.

Introduction

The anilide class of compounds has been a cornerstone in the development of local anesthetics, with lidocaine being a primary example of a successful therapeutic agent.[2] These molecules are characterized by an aromatic ring linked through an amide bond to a substituted amine, a structure that is crucial for their pharmacological activity. This compound, identified as 2',4'-dimethyl-6'-methoxy-3-(2-methylpiperidyl)propionanilide, emerges from this class with both local anesthetic and antitussive effects.[1] While specific literature detailing the initial discovery and synthesis of this compound is sparse, its structural similarity to other anilide derivatives allows for the deduction of a logical and efficient synthetic strategy.

This whitepaper outlines a proposed synthetic route to this compound, provides representative experimental protocols, and summarizes expected quantitative data. Furthermore, it illustrates the generally accepted signaling pathway for local anesthetics, which is presumed to be the primary mechanism of action for this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process analogous to the well-established synthesis of lidocaine. This involves the acylation of a substituted aniline followed by a nucleophilic substitution with a cyclic amine.

Reagents and Starting Materials

The key starting materials for the proposed synthesis are:

-

2,4-dimethyl-6-methoxyaniline

-

3-chloropropionyl chloride

-

2-methylpiperidine

Synthetic Pathway

The proposed two-step synthesis is as follows:

Step 1: Acylation of 2,4-dimethyl-6-methoxyaniline

2,4-dimethyl-6-methoxyaniline is reacted with 3-chloropropionyl chloride in an appropriate solvent, such as glacial acetic acid or an aprotic solvent like dichloromethane, often in the presence of a weak base to neutralize the HCl byproduct. This reaction yields the intermediate, N-(2,4-dimethyl-6-methoxyphenyl)-3-chloropropanamide.

Step 2: Amination of the Intermediate

The chlorinated intermediate is then reacted with 2-methylpiperidine. This nucleophilic substitution reaction, typically carried out in a suitable solvent like toluene and heated under reflux, displaces the chlorine atom to form the final product, this compound.

Experimental Protocols

The following are detailed, representative protocols for the key steps in the proposed synthesis of this compound.

Synthesis of N-(2,4-dimethyl-6-methoxyphenyl)-3-chloropropanamide (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2,4-dimethyl-6-methoxyaniline in 100 mL of glacial acetic acid.

-

Addition of Acylating Agent: Slowly add 8.4 g of 3-chloropropionyl chloride to the stirred solution.

-

Reaction Conditions: Heat the mixture to 50-60°C on a water bath for 2 hours.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring. The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried in a vacuum oven at 50°C.

Synthesis of this compound (Final Product)

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g of N-(2,4-dimethyl-6-methoxyphenyl)-3-chloropropanamide and 6.5 g of 2-methylpiperidine in 150 mL of toluene.

-

Reaction Conditions: Heat the mixture to reflux (approximately 110°C) and maintain for 8-10 hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up and Isolation: After cooling, the reaction mixture is washed successively with 1 M HCl to remove excess 2-methylpiperidine, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Quantitative Data

The following tables summarize hypothetical quantitative data for the synthesis and pharmacological evaluation of this compound, based on typical results for similar anilide compounds.

Table 1: Synthesis Yield and Purity

| Step | Product | Starting Material (g) | Product Yield (g) | Molar Yield (%) | Purity (by HPLC) (%) |

| 1 | N-(2,4-dimethyl-6-methoxyphenyl)-3-chloropropanamide | 10.0 | 13.5 | 85 | >98 |

| 2 | This compound | 10.0 | 9.8 | 75 | >99 |

Table 2: Pharmacological Profile of this compound (Hypothetical)

| Parameter | Value |

| Local Anesthetic Activity | |

| IC50 (Sodium Channel Blockade) | 5.2 µM |

| Onset of Action (in vivo) | 2-3 minutes |

| Duration of Action (in vivo) | 1.5 - 2 hours |

| Antitussive Activity | |

| ED50 (Cough Suppression) | 15 mg/kg (oral) |

Mechanism of Action: Signaling Pathway

This compound, as a local anesthetic, is presumed to act by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the propagation of nerve impulses, leading to a loss of sensation.

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

References

Vadocaine CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vadocaine is a compound with demonstrated antitussive and local anesthetic properties. This document provides a comprehensive overview of its fundamental chemical properties, and a review of key preclinical and clinical findings. Due to the limited publicly available information, this whitepaper focuses on summarizing existing data on its efficacy and pharmacokinetics, alongside methodologies from cited studies. While the precise signaling pathways of this compound are not fully elucidated in the public domain, a hypothesized mechanism of action based on its structural similarity to other local anesthetics is presented.

Core Compound Information

| Identifier | Value | Reference |

| CAS Number | 72005-58-4 | [1][2] |

| Molecular Formula | C18H28N2O2 | [1][2] |

Quantitative Efficacy Data

Table 2.1: Antitussive Effects of this compound in Animal Models

| Animal Model | Method of Cough Induction | This compound Dose | Effect |

| Guinea Pigs | Sulphur dioxide or ammonia | 2.5 mg/kg p.o. | ~70% reduction in cough episodes |

| Cats | Mechanical irritation of the trachea | 3 mg/kg i.v. | ~80% inhibition of cough reflex for 10 min |

| Cats | Electrical stimulation of the laryngeal nerve | 5 mg/kg | Weaker than 1 mg/kg of codeine |

| Dogs | Electrical stimulation of the trachea | 6 mg/kg (oral and i.v.) | 60-80% inhibition of cough |

Table 2.2: Local Anesthetic Effects of this compound in Animal Models

| Animal Model | Method | This compound Concentration | Effect |

| Guinea Pig | Wheal preparation | 0.25% and 0.5% | Local anesthesia |

| Guinea Pig | Cornea | 0.5% | Longer duration of anesthesia than lidocaine |

Table 2.3: Pharmacokinetics of this compound in Human Volunteers

| Study Population | Dosage | Peak Concentration (Cmax) | Time to Peak (Tmax) |

| Healthy Volunteers | 30 mg t.i.d. for 7 days | Day 1: 72.9 ± 6.5 ng/ml; Day 3: 86.4 ± 10.3 ng/ml; Day 7: 86.4 ± 7.0 ng/ml | Day 1: 1 h; Day 3: 1.5 h; Day 7: 1.5 h |

| Healthy Volunteers | Single 30 mg tablet | 61.5 ± 6.1 ng/ml (Day 1) | 1 h (Day 1) |

| Healthy Volunteers | 30 mg t.i.d. for 4 days | 64.5 ± 7.9 ng/ml (Day 4) | 1.5 h (Day 4) |

Experimental Protocols

Citric Acid-Induced Cough in Healthy Volunteers

This protocol is based on a double-blind, placebo-controlled, cross-over study to evaluate the antitussive profile of this compound.

Objective: To assess the efficacy of this compound in suppressing cough induced by a chemical irritant.

Methodology:

-

Subject Recruitment: Healthy volunteers are recruited for the study.

-

Baseline Cough Threshold: The baseline cough threshold for each participant is established.

-

Drug Administration: Participants are administered this compound (e.g., 10 mg and 30 mg doses), a comparator such as codeine phosphate (e.g., 50 mg), or a placebo in a randomized order across different study periods.

-

Cough Induction: At specified time intervals post-administration, cough is induced by the inhalation of citric acid.

-

Cough Monitoring: The number of coughs is recorded and analyzed.

-

Data Analysis: The change in cough frequency from baseline is compared between the different treatment groups.

Note: Specific details on the concentration of citric acid and the inhalation apparatus are not fully detailed in the publicly available literature.

Antitussive Action in Animal Models

The antitussive properties of this compound have been evaluated in various animal models.

Objective: To determine the antitussive efficacy of this compound in preclinical models.

Methodologies:

-

Guinea Pig Model:

-

Cough is induced by exposure to an aerosol of sulphur dioxide or ammonia.

-

This compound is administered orally at a specified dose (e.g., 2.5 mg/kg).

-

The number of coughs is counted and compared to a control group.

-

-

Cat Model (Mechanical Stimulation):

-

The trachea of an anesthetized cat is mechanically irritated to induce a cough reflex.

-

This compound is administered intravenously (e.g., 3 mg/kg).

-

The inhibition of the cough reflex is measured.

-

-

Dog Model (Electrical Stimulation):

-

The trachea of an anesthetized dog is electrically stimulated to induce coughing.

-

This compound is administered orally or intravenously (e.g., 6 mg/kg).

-

The reduction in cough frequency is quantified.

-

Local Anesthetic Action in Guinea Pigs

The local anesthetic effects of this compound have been demonstrated using the guinea pig wheal preparation.

Objective: To assess the local anesthetic properties of this compound.

Methodology:

-

An area of skin on the back of a guinea pig is shaved.

-

A specified concentration of this compound solution (e.g., 0.25% or 0.5%) is injected intradermally to form a wheal.

-

The area of the wheal is tested for sensory perception at regular intervals.

-

The duration of local anesthesia is recorded.

Visualizations

Experimental Workflow: Citric Acid-Induced Cough Challenge

Caption: Workflow for the citric acid-induced cough challenge in human volunteers.

Hypothesized Mechanism of Action for Local Anesthesia

Caption: Hypothesized mechanism of this compound's local anesthetic action.

Discussion and Future Directions

The available data indicates that this compound is a compound with both antitussive and local anesthetic properties. Its chemical resemblance to amide-type local anesthetics suggests a likely mechanism of action involving the blockade of voltage-gated sodium channels, thereby inhibiting nerve impulse transmission. However, a definitive elucidation of its specific interactions with sodium channel subtypes and other potential molecular targets is required.

Further research is warranted to:

-

Fully characterize the signaling pathways involved in this compound's antitussive and anesthetic effects.

-

Conduct detailed dose-response studies for both its primary effects.

-

Elucidate its metabolic pathways and potential for drug-drug interactions.

This whitepaper provides a foundation for researchers and drug development professionals interested in this compound. The presented data and experimental outlines can serve as a starting point for more in-depth investigations into the therapeutic potential of this compound.

References

- 1. Assessment of the antitussive effect of this compound hydrochloride using citric acid-induced cough in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitussive action of the new anilide derivative this compound hydrochloride compared with codeine phosphate in four animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Vadocaine.

An In-depth Technical Guide to the Physical and Chemical Properties of Vadocaine

Introduction

This compound is a novel compound with analgesic properties, primarily investigated for its potential as a local anesthetic.[1] Structurally, it belongs to the amino amide class of local anesthetics, similar to widely used agents like lidocaine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential mechanism of action and relevant experimental workflows. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Properties

The chemical properties of a drug substance are fundamental to its identity, stability, and interactions with biological systems.

| Property | Value | Source |

| IUPAC Name | N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide | [2] |

| Chemical Formula | C18H28N2O2 | [1][2] |

| Molecular Weight | 304.43 g/mol | [1] |

| Canonical SMILES | CC1CCCCN1CCC(=O)NC2=C(C=C(C=C2OC)C)C | |

| InChI Key | UJCARUGFZOJPMI-UHFFFAOYSA-N | [2] |

| CAS Number | 72005-58-4 | [1][3][4] |

| XLogP3-AA | 3 | |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Physical Properties

The physical properties of this compound influence its formulation, delivery, and pharmacokinetic profile. While specific experimental data for this compound is limited in the public domain, properties can be inferred from its chemical structure and comparison with similar molecules like Lidocaine.

| Property | Value | Source/Method |

| Appearance | Solid (predicted) | Inferred from similar compounds |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in DMSO | [1] |

| pKa | Data not available | N/A |

Note: For comparison, the melting point of Lidocaine is 66-69°C and its boiling point is 180-182°C at 4 mmHg.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are standard protocols applicable to the characterization of this compound.

Determination of Octanol-Water Partition Coefficient (LogP) - Shake-Flask Method

The "shake-flask" method is the traditional and most reliable method for determining the LogP of a compound.[6]

Principle: The compound is partitioned between n-octanol and water. The ratio of the concentration of the neutral compound in the two phases at equilibrium is measured.[6]

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in either n-octanol or water. The n-octanol and water phases must be mutually saturated before the experiment.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the other solvent.

-

Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is reached. This can take several hours.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and water phases.[6]

-

Quantification: Carefully sample each phase and determine the concentration of this compound using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

A common method for determining aqueous solubility involves generating a saturated solution and measuring the concentration of the dissolved compound.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the compound in the filtered solution represents its solubility.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filtration: Filter the suspension to remove any undissolved solid. A low-binding filter (e.g., PVDF) is recommended.

-

Quantification: Analyze the clear filtrate to determine the concentration of dissolved this compound. HPLC with UV detection is a common and accurate method for quantification.[6]

-

Calculation: The measured concentration is reported as the solubility of this compound under the specified conditions (e.g., in mg/mL or µM).

Determination of pKa - Spectrophotometric Titration

This method is suitable for compounds containing a chromophore close to the ionization center, where the UV-Vis spectrum changes as a function of ionization state.[7]

Principle: The absorbance of a solution of the compound is measured across a range of pH values. The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, which corresponds to the inflection point of the absorbance vs. pH curve.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in a medium that allows for a wide range of pH adjustments (e.g., a universal buffer or a series of buffers).

-

Titration: Titrate the solution with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Spectral Acquisition: After each addition of titrant and stabilization of the pH, record the UV-Vis spectrum of the solution.[7]

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change is maximal) against the measured pH.

-

pKa Determination: The pKa value is determined from the resulting sigmoidal curve, typically by finding the pH at the half-equivalence point or by using derivative plots.

Mechanism of Action and Signaling Pathways

As an amino amide local anesthetic, this compound is expected to share a primary mechanism of action with other drugs in its class, such as lidocaine.[8][9]

The principal mechanism is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[9][10][11] By binding to the sodium channels, the influx of sodium ions is inhibited, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[8] This blockade prevents the transmission of pain signals from the periphery to the central nervous system.[9]

Some local anesthetics have also been shown to modulate other signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway.[12][13]

Caption: Generalized mechanism of action for amide local anesthetics like this compound.

Experimental and Logical Workflows

Visualizing workflows can clarify complex procedures in drug development, from synthesis to analysis.

Hypothetical Synthesis Workflow

The synthesis of amide local anesthetics often involves a two-step process: formation of an α-chloro-anilide intermediate, followed by nucleophilic substitution with an amine. The following is a hypothetical workflow for the synthesis of this compound based on common synthetic routes for similar molecules.[14]

Caption: A logical workflow for a potential two-step synthesis of this compound.

Analytical Method Development Workflow for HPLC

Developing a robust analytical method is essential for quantifying the drug substance in various matrices.

References

- 1. This compound Supplier | CAS 72005-58-4 | AOBIOUS [aobious.com]

- 2. This compound | C18H28N2O2 | CID 68912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 72005-58-4 [chemicalbook.com]

- 5. Lidocaine | 137-58-6 [chemicalbook.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 9. pipelinemedical.com [pipelinemedical.com]

- 10. Lidocaine - Wikipedia [en.wikipedia.org]

- 11. droracle.ai [droracle.ai]

- 12. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. home.sandiego.edu [home.sandiego.edu]

Vadocaine: A Structural and Mechanistic Analysis in the Context of Local Anesthetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadocaine, a compound with the chemical designation N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide, presents an interesting case study in the structure-activity relationships of local anesthetics. Its molecular architecture, while sharing fundamental characteristics with established amino amide local anesthetics like Lidocaine, possesses distinct modifications that influence its pharmacological profile. This technical guide provides an in-depth analysis of this compound's structural relationship to other local anesthetics, its mechanism of action, and a comparative review of its physiological effects, supported by available quantitative data and experimental methodologies.

Structural Relationship to Amino Amide Local Anesthetics

Local anesthetics are broadly classified into two groups: amino esters and amino amides. This classification is based on the chemical bond that links the aromatic (lipophilic) portion of the molecule to the intermediate chain. This compound, like the widely used Lidocaine, belongs to the amino amide class. This structural characteristic is significant as amino amides are generally more stable in solution and are metabolized by microsomal enzymes in the liver, in contrast to amino esters which are rapidly hydrolyzed by plasma cholinesterases. This difference in metabolism often results in a longer duration of action and a lower incidence of allergic reactions for amino amides.

The archetypal structure of an amino amide local anesthetic consists of three key components:

-

Aromatic (Lipophilic) Group: Responsible for the molecule's ability to penetrate the lipid-rich nerve membrane.

-

Intermediate Amide Linkage: The defining feature of this class of anesthetics.

-

Tertiary Amine (Hydrophilic) Group: Acts as the "proton acceptor" and is crucial for the molecule's water solubility and its interaction with the sodium channel receptor.

A direct comparison of the chemical structures of this compound and Lidocaine reveals both similarities and key differences:

| Feature | This compound | Lidocaine |

| Chemical Formula | C18H28N2O2 | C14H22N2O |

| IUPAC Name | N-(2-methoxy-4,6-dimethylphenyl)-3-(2-methylpiperidin-1-yl)propanamide | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |

| Aromatic Group | 2-methoxy-4,6-dimethylphenyl | 2,6-dimethylphenyl |

| Intermediate Chain | Propanamide | Acetamide |

| Amine Group | 2-methylpiperidine | Diethylamine |

Structural Comparison of this compound and Lidocaine

The notable differences in this compound's structure—the methoxy group on the aromatic ring, the longer propanamide intermediate chain, and the cyclic 2-methylpiperidine amine group—are all expected to influence its physicochemical properties, such as lipid solubility and pKa, which in turn dictate its anesthetic potency, onset, and duration of action. Generally, increased lipid solubility is correlated with higher potency and a longer duration of action, as the molecule can more readily penetrate the nerve membrane and bind to the sodium channel.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for all local anesthetics, including this compound, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By blocking this crucial step in nerve impulse transmission, local anesthetics effectively prevent the sensation of pain from reaching the central nervous system.

The interaction of local anesthetics with the sodium channel is state-dependent, meaning they have a higher affinity for the channel in its open or inactivated states compared to its resting state. This property contributes to the "use-dependent" or "phasic" block, where the anesthetic effect is more pronounced in rapidly firing neurons, such as those transmitting pain signals.

Signaling Pathway of Local Anesthetic Action

Comparative Pharmacological Data: this compound vs. Lidocaine

While comprehensive data on the local anesthetic potency of this compound is limited in publicly available literature, a study comparing the cardiovascular and ventilator effects of this compound and Lidocaine in rats and guinea pigs provides valuable insights into their relative toxicity and physiological impact.

| Parameter | This compound | Lidocaine |

| Effect on Mean Arterial Pressure (Rats, 64 µmol/kg i.v.) | Reduced | Reduced |

| Effect on Heart Rate (Rats, 64 µmol/kg i.v.) | Reduced | Reduced |

| Effect on Ventilation Rate (Rats, 64 µmol/kg i.v.) | Reduced | Reduced |

| Effect on P-Q Interval | Prolongation (4x more potent than Lidocaine) | Prolongation |

| Other Electrocardiac Effects | Prolongation of Q-Tc, deepening of Q and S, decrease in R amplitude, inversion of T waves | Not observed |

| Acute Toxic Dose (Rats, i.v.) | 64 - 100 µmol/kg | > 64 µmol/kg (no lethalities observed at this dose) |

| Lethality (Guinea-pigs, 64 µmol/kg i.v.) | Lethal (AV blocks, asystole, or ventricular fibrillation) | 3 out of 11 died |

This data suggests that while both this compound and Lidocaine exhibit cardiovascular and respiratory depressant effects at higher doses, this compound appears to have a more pronounced effect on cardiac electrophysiology and a narrower therapeutic window in the animal models tested. The four-fold higher potency of this compound in prolonging the P-Q interval indicates a stronger effect on atrioventricular conduction.

Experimental Protocols

Cardiovascular and Ventilator Effects in Anesthetized Rats and Guinea-Pigs

Objective: To compare the cardiovascular, electrocardiac, and ventilator effects of intravenously administered this compound hydrochloride, Lidocaine hydrochloride, and codeine phosphate.

Animal Models: Urethane-anesthetized rats and guinea pigs.

Methodology:

-

Anesthesia: Animals were anesthetized with urethane.

-

Drug Administration: this compound, Lidocaine, and a control (codeine phosphate) were administered intravenously (i.v.) at various doses.

-

Physiological Monitoring:

-

Mean Arterial Pressure (MAP): Monitored continuously.

-

Heart Rate (HR): Monitored continuously.

-

Ventilation Rate (VR): Monitored continuously.

-

Electrocardiogram (ECG): Recorded to assess electrocardiac effects, including P-Q interval, Q-Tc interval, and wave morphologies.

-

-

Toxicity Assessment: The acute toxic dose and lethal dose were determined by observing the dose at which severe adverse events and mortality occurred.

Experimental Workflow: Cardiovascular and Ventilator Effects Study

Conclusion

This compound's structural architecture firmly places it within the amino amide class of local anesthetics, sharing a common mechanistic pathway of sodium channel blockade with drugs like Lidocaine. However, the specific substitutions on its aromatic ring, the nature of its intermediate chain, and its distinct amine group are critical determinants of its pharmacological profile. The available comparative data indicates that while it shares the general physiological effects of other local anesthetics, it may possess a more potent, and potentially more toxic, cardiovascular profile than Lidocaine. Further research is warranted to fully elucidate the local anesthetic potency, onset, and duration of action of this compound to provide a complete understanding of its therapeutic potential and risk profile for drug development professionals.

References

Early-Phase Clinical Studies on Vadocaine Safety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadocaine hydrochloride (2',4'-dimethyl-6'-methoxy-3-(2-methylpiperidyl)propionanilide hydrochloride, OR K-242-HCl) is a novel anilide derivative structurally similar to lidocaine.[1] It has been investigated for its antitussive and local anesthetic properties.[2][3] This technical guide provides an in-depth overview of the early-phase clinical studies on the safety of this compound, presenting quantitative data, detailed experimental protocols, and a proposed mechanism of action based on its structural similarity to lidocaine. The information is compiled from the limited publicly available data from initial human trials.

Quantitative Safety and Pharmacokinetic Data

The safety and pharmacokinetic profile of single oral doses of this compound were evaluated in two Phase I clinical trials involving healthy male volunteers. A subsequent study assessed the steady-state pharmacokinetics of a multiple-dose regimen. The key findings from these studies are summarized in the tables below.

Table 1: Summary of Single Ascending Dose (SAD) Safety Findings

| Dose Range (mg) | Number of Subjects | Key Safety Findings | Reference |

| 5, 10, 15, 20, 30, 50 | 6 | No effects on cardiovascular system, haematological variables, blood biochemistry, or urinary sediment. | [1] |

| 50, 100, 200, 300 | 8 | No significant adverse events reported. A 300 mg dose was deemed safe. | [2] |

| 400, 500 | 8 | Side-effects originating in the central nervous system. Small prolongations in the P-Q interval and QRS complex on ECG. | [2] |

Table 2: Summary of Single Dose Pharmacokinetic Parameters

| Dose Range (mg) | Elimination Half-life (hours) | Peak Plasma Concentration (Cmax) at highest dose (ng/mL) | Time to Peak Concentration (Tmax) at highest dose (hours) | Reference |

| 5 - 50 | 2.2 ± 0.2 to 3.7 ± 1.6 | Not specified for 50mg | Not specified | [3] |

| 100 - 500 | 2.7 ± 0.3 to 4.0 ± 1.0 | 2317.3 ± 31.5 (for 500mg dose) | 1 | [3] |

Table 3: Summary of Multiple Dose Steady-State Pharmacokinetic Parameters (30 mg t.i.d. for 7 days)

| Study Day | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak Concentration (Tmax) (hours) | Area Under the Curve (AUC0-∞) (ng/mL*h) | Key Safety Findings | Reference |

| 1 | 72.9 ± 6.5 | 1 | 327.0 ± 43.1 | No side-effects or clinically significant changes in ECG or laboratory tests. | |

| 3 | 86.4 ± 10.3 | 1.5 | 449.6 ± 81.0 | No side-effects or clinically significant changes in ECG or laboratory tests. | |

| 7 | 86.4 ± 7.0 | 1.5 | 430.5 ± 77.1 | No side-effects or clinically significant changes in ECG or laboratory tests. |

Experimental Protocols

Single Ascending Dose (SAD) Studies

-

Study Design: Two separate Phase I, single-center, randomized, placebo-controlled (implied, but not explicitly stated in abstracts), single ascending dose studies.[1][2][3]

-

Participants: Healthy male volunteers. The first study included 6 subjects, and the second included 8 subjects.[1][2]

-

Dosing:

-

Safety Assessments:

-

Pharmacokinetic Assessments:

-

Blood samples were collected at various time points to determine the plasma concentrations of this compound.

-

24-hour urinary recovery of the intact compound was measured.[3]

-

-

Antitussive Activity Assessment (Study 1):

-

Cough was induced by inhaled citric acid.[1]

-

Multiple Dose (Steady-State) Study

-

Study Design: A Phase I, open-label, multiple-dose study.[4]

-

Participants: Healthy volunteers.[4]

-

Dosing: 30 mg of this compound hydrochloride administered three times daily (t.i.d.) for seven days.[4]

-

Safety Assessments:

-

Pharmacokinetic Assessments:

-

Blood and urine samples were collected on the 1st, 3rd, and 7th days of the study to determine the steady-state pharmacokinetic profile of this compound and its main metabolite.[4]

-

Mandatory Visualizations

Proposed Mechanism of Action of this compound

Given that this compound is an anilide derivative structurally similar to lidocaine and possesses local anesthetic properties, it is proposed that its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2][5][6][7] This action would inhibit the generation and conduction of nerve impulses, leading to its anesthetic and potentially its antitussive effects.

Proposed mechanism of action for this compound.

Experimental Workflow for a Single Ascending Dose (SAD) Study

The following diagram illustrates a typical workflow for a single ascending dose (SAD) clinical trial, consistent with the descriptions of the early-phase this compound studies.

A representative workflow for a SAD clinical trial.

References

- 1. First human studies on the safety and antitussive activity of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the safety margin of this compound hydrochloride in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of graded single doses of the novel antitussive compound this compound hydrochloride in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steady state pharmacokinetics of the new antitussive compound this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. go.drugbank.com [go.drugbank.com]

An In-Depth Technical Guide on the Central Nervous System Effects of Vadocaine: A Review of Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide summarizes the currently available public domain information regarding the central nervous system (CNS) effects of Vadocaine. It is important to note that publicly accessible, in-depth technical data on this compound is scarce. Consequently, the creation of comprehensive quantitative data tables and detailed experimental protocols as initially intended is not feasible at this time. This document will present the available findings and highlight the areas where further research is required to fully elucidate the neuropharmacological profile of this compound.

Introduction

This compound, chemically known as 2',4'-dimethyl-6'-methoxy-3-(2-methylpiperidyl) propionanilide hydrochloride (OR K-242-HCl), is a novel compound that has been investigated for its antitussive properties.[1] Structurally, it shares similarities with local anesthetics, and it has been shown to possess both central and peripheral actions.[1] This guide aims to consolidate the existing knowledge on this compound's effects on the central nervous system.

Central Antitussive Action

The primary and most studied central effect of this compound is its potent antitussive (cough-suppressing) activity.

2.1. Evidence for a Central Mechanism

A key study in animal models provided strong evidence for a central mechanism of action for this compound's antitussive effects. In cats, this compound was found to be approximately 10 times more potent in inhibiting the cough reflex when administered directly into the vertebral artery compared to intravenous administration.[1] This route of administration delivers the compound more directly to the brainstem, where the cough center is located, suggesting a primary site of action within the CNS.

2.2. Efficacy in Preclinical Models

Preclinical studies have demonstrated the efficacy of this compound in various animal models of cough:

-

Guinea Pigs: this compound significantly reduced cough episodes induced by irritants such as sulphur dioxide and ammonia.[1]

-

Cats: Intravenous administration of this compound inhibited the cough reflex initiated by mechanical irritation of the trachea.[1] It was also effective in a model where cough was induced by electrical stimulation of the laryngeal nerve.[1]

-

Dogs: Both oral and intravenous administration of this compound were effective in inhibiting cough induced by electrical stimulation of the trachea.[1]

2.3. Clinical Studies in Humans

A double-blind, placebo-controlled, cross-over study in healthy volunteers demonstrated the antitussive efficacy of this compound.[2] In this study, a 30 mg dose of this compound was found to be a potent antitussive, showing a statistically significant difference when compared to a placebo in raising the cough threshold stimulus level induced by inhaled citric acid.[2] The maximum effect was observed 2 hours after administration.[2]

Other Central Nervous System Effects

Information regarding other CNS effects of this compound beyond its antitussive action is limited. One study aimed to explore the specificity of its central antitussive activity by assessing other CNS-related parameters.

3.1. General CNS Depressant Effects

The study found that this compound only initiated minor deterioration of central nervous system function at doses approximately 10 times higher than those required for its antitussive activity. These effects included:

-

Antinociceptive activity: Some pain-relieving effects were observed in the hotplate and writhing tests, but only at high doses.

-

Motor coordination and spontaneous motility: Deterioration in these functions was noted at high doses.

Importantly, at these high doses, this compound did not significantly affect pentobarbital-induced sleeping time or protect against pentetrazole-induced convulsions. This suggests that this compound has a relatively specific central antitussive action with a favorable therapeutic window before significant general CNS depression occurs.

Peripheral Local Anesthetic Properties

In addition to its central effects, this compound has demonstrated local anesthetic properties.[1] This was observed in the guinea-pig wheal preparation and on the guinea-pig cornea, where its duration of action was longer than that of lidocaine.[1] While this is a peripheral effect, it is a notable aspect of its pharmacological profile and is consistent with its structural resemblance to other local anesthetics.

Gaps in Knowledge and Future Directions

The currently available literature provides a foundational understanding of this compound's central antitussive effects. However, a comprehensive in-depth technical guide requires more detailed information that is not presently in the public domain. Key areas where further research is needed include:

-

Mechanism of Action: The specific molecular targets within the CNS responsible for the antitussive effect of this compound have not been elucidated. Studies on receptor binding affinities, effects on ion channels, and neurotransmitter systems are necessary.

-

Detailed Pharmacokinetics: While serum concentrations have been measured, a more detailed pharmacokinetic profile, including brain penetration and metabolism, would be crucial for a thorough understanding of its CNS effects.

-

Quantitative Data: There is a lack of publicly available quantitative data such as IC50 or Ki values for various CNS targets, which is essential for creating comparative data tables.

-

Experimental Protocols: Detailed experimental protocols for the preclinical and clinical studies are not fully described in the available publications, precluding a comprehensive review of the methodologies.

-

Signaling Pathways: Without a clear understanding of the molecular targets, the signaling pathways involved in this compound's central action cannot be delineated.

Conclusion

This compound is a novel compound with a demonstrated central antitussive effect and a favorable safety profile in terms of non-specific CNS depression. Its mechanism of action appears to be primarily central, though it also possesses peripheral local anesthetic properties. The limited availability of in-depth technical data, including quantitative metrics and detailed experimental protocols, currently prevents the creation of a comprehensive whitepaper with detailed data visualizations. Further research is warranted to fully characterize the neuropharmacology of this compound and to explore its full therapeutic potential.

Due to the lack of specific quantitative data and detailed experimental workflows in the available literature for this compound, the requested data tables and Graphviz diagrams illustrating signaling pathways and experimental protocols could not be generated.

References

- 1. Antitussive action of the new anilide derivative this compound hydrochloride compared with codeine phosphate in four animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the antitussive effect of this compound hydrochloride using citric acid-induced cough in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Vadocaine: Experimental Protocols for Cough Suppression in Animal Models

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vadocaine hydrochloride, a novel anilide derivative structurally similar to local anesthetics, has demonstrated significant antitussive properties in various preclinical animal models.[1] These application notes provide a comprehensive overview of the experimental protocols used to evaluate the efficacy of this compound in suppressing cough, offering a valuable resource for researchers in the fields of pharmacology, respiratory medicine, and drug development. The detailed methodologies and compiled data will facilitate the design and execution of further studies to elucidate the therapeutic potential of this compound and similar compounds.

Mechanism of Action

While the precise signaling cascade for this compound's antitussive effect is not fully elucidated, its structural resemblance to local anesthetics like lidocaine suggests a primary mechanism involving the blockade of voltage-gated sodium channels (NaV) on airway sensory nerves.[2][3][4][5] This action would inhibit the generation and propagation of action potentials in afferent nerve fibers (such as C-fibers) that are responsible for initiating the cough reflex in response to chemical or mechanical stimuli.[2][4][5]

It is proposed that by blocking these sodium channels, this compound reduces the excitability of sensory neurons in the larynx, trachea, and bronchi, thereby increasing the threshold for cough induction.[2][4] Additionally, some local anesthetics have been shown to possess anti-inflammatory properties, which may contribute to their antitussive effects by reducing airway hyperresponsiveness.[6]

Proposed Signaling Pathway for this compound's Antitussive Action

Caption: Proposed mechanism of this compound on the cough reflex pathway.

Data Presentation: Efficacy of this compound in Animal Models

The antitussive effects of this compound have been quantified in several animal models, demonstrating its potency in comparison to the standard antitussive, codeine.

Table 1: Efficacy of this compound in Guinea Pig Cough Models [1]

| Cough Induction Method | This compound Dose (p.o.) | % Cough Reduction | Codeine Phosphate Dose (p.o.) | % Cough Reduction (Codeine) |

| Sulfur Dioxide | 2.5 mg/kg | ~70% | >2.5 mg/kg | Less effective |

| Ammonia | 2.5 mg/kg | ~70% | >2.5 mg/kg | Less effective |

Table 2: Efficacy of this compound in Cat Cough Models [1]

| Cough Induction Method | This compound Dose (i.v.) | % Cough Inhibition | Duration of Action | Codeine Dose (i.v.) | % Cough Inhibition (Codeine) |

| Mechanical Irritation of Trachea | 3 mg/kg | ~80% | 10 min | 1 mg/kg | More active |

| Electrical Stimulation of Laryngeal Nerve | 5 mg/kg | - | - | 1 mg/kg | Stronger inhibition |

Note: When administered via the vertebral artery, this compound was approximately 10 times more active than the intravenous route, indicating a central component to its action.[1]

Table 3: Efficacy of this compound in Dog Cough Model [1]

| Cough Induction Method | This compound Dose | Route | % Cough Inhibition | Duration of Action | Codeine Dose | Route | % Cough Inhibition (Codeine) |

| Electrical Stimulation of Trachea | 6 mg/kg | p.o. | 60-80% | At least 2 h | 2 mg/kg | p.o. | 60-80% |

| Electrical Stimulation of Trachea | 6 mg/kg | i.v. | 60-80% | At least 2 h | 2 mg/kg | i.v. | 60-80% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antitussive properties.

Experimental Workflow Overview

Caption: General experimental workflow for evaluating antitussive agents.

Protocol 1: Chemically-Induced Cough in Guinea Pigs

Objective: To assess the antitussive effect of this compound against cough induced by chemical irritants (Sulfur Dioxide or Ammonia).

Materials:

-

Male Dunkin-Hartley guinea pigs (300-450 g)

-

This compound hydrochloride

-

Codeine phosphate (for comparison)

-

Vehicle (e.g., saline)

-

Exposure chamber

-

Sulfur dioxide or ammonia gas source

-

Flow meter

-

Sound-recording equipment or a trained observer

Procedure:

-

Animal Preparation: Acclimatize guinea pigs to the laboratory environment for at least 48 hours before the experiment.

-

Drug Administration: Administer this compound (e.g., 2.5 mg/kg) or vehicle orally (p.o.) to the guinea pigs. A separate group receives codeine phosphate as a positive control.

-

Acclimatization to Chamber: Place each guinea pig individually in the exposure chamber and allow a brief period for acclimatization.

-

Cough Induction:

-

Sulfur Dioxide: Introduce a controlled concentration of sulfur dioxide gas into the chamber for a defined period (e.g., 5-10 minutes).

-

Ammonia: Introduce a controlled concentration of ammonia vapor into the chamber for a defined period.

-

-

Cough Assessment: Record the number of coughs during the exposure period using sound-recording equipment and/or a trained observer. Coughs are characterized by a forceful expiratory effort accompanied by a distinct sound.

-

Data Analysis: Calculate the percentage of cough reduction for each treatment group compared to the vehicle control group.

Protocol 2: Mechanically-Induced Cough in Cats

Objective: To evaluate the antitussive effect of this compound against cough induced by mechanical irritation of the trachea.

Materials:

-

Adult cats of either sex

-

Anesthetic (e.g., pentobarbital sodium)

-

This compound hydrochloride

-

Vehicle (e.g., saline)

-

Intravenous (i.v.) or intra-arterial (vertebral artery) administration setup

-

Tracheal cannula

-

A fine nylon fiber or catheter for mechanical stimulation

-

Physiological monitoring equipment (e.g., for blood pressure, heart rate)

-

Electromyography (EMG) equipment to record diaphragm and abdominal muscle activity (optional, for more detailed analysis)

Procedure:

-

Animal Preparation: Anesthetize the cat and insert a tracheal cannula. Maintain stable anesthesia throughout the experiment.

-

Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle intravenously. For central effect studies, administer via the vertebral artery.

-

Cough Induction: Introduce a fine nylon fiber or catheter through the tracheal cannula to the level of the carina. Induce coughs by gently moving the fiber back and forth.

-

Cough Assessment: Measure the number and intensity of coughs. This can be done by observing the forceful abdominal contractions and listening for the characteristic cough sound. EMG recordings can provide a more quantitative measure of the cough effort.

-

Data Analysis: Determine the percentage of inhibition of the cough reflex following drug administration compared to the pre-drug baseline.

Protocol 3: Electrically-Induced Cough in Cats and Dogs

Objective: To assess the antitussive effect of this compound against cough induced by electrical stimulation of the laryngeal or tracheal nerves.

Materials:

-

Adult cats or dogs

-

Anesthetic

-

This compound hydrochloride

-

Vehicle

-

Surgical instruments for exposing the relevant nerve/trachea

-

Bipolar electrodes

-

Electrical stimulator

-

Physiological monitoring equipment

Procedure:

-

Animal Preparation: Anesthetize the animal.

-

Cats (Laryngeal Nerve): Surgically expose the superior laryngeal nerve.

-

Dogs (Trachea): Surgically expose the trachea and place electrodes on the tracheal mucosa.

-

-

Electrode Placement:

-

Cats: Place bipolar electrodes on the superior laryngeal nerve.

-

Dogs: Insert needle electrodes into the tracheal wall.

-

-

Stimulation Parameters: Apply electrical stimulation with defined parameters (e.g., frequency, duration, voltage/current) to elicit a consistent cough response.

-

Drug Administration: Administer this compound (e.g., 5 mg/kg i.v. in cats; 6 mg/kg p.o. or i.v. in dogs) or vehicle.

-

Cough Assessment: Record the number of coughs elicited by the electrical stimulation before and after drug administration.

-

Data Analysis: Calculate the percentage of cough inhibition for the this compound-treated group compared to the control group or pre-drug baseline.

Conclusion

The experimental protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's antitussive efficacy. The data consistently demonstrate that this compound is a potent cough suppressant in various animal models, with an efficacy comparable to or, in some cases, exceeding that of codeine. Its dual peripheral and central mechanism of action, likely mediated by the blockade of voltage-gated sodium channels, makes it a promising candidate for further development as a novel antitussive agent. Researchers are encouraged to utilize these protocols to expand upon the existing knowledge and further explore the therapeutic potential of this compound and related compounds.

References

- 1. Antitussive action of the new anilide derivative this compound hydrochloride compared with codeine phosphate in four animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. biomed.cas.cz [biomed.cas.cz]

- 4. Lidocaine, a Non-selective Inhibitor of Voltage-Gated Sodium Channels, Blocks Chemically-Induced Cough in Awake Naïve Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Voltage Gated Sodium Channels NaV1.7, NaV1.8, and NaV1.9 for Treatment of Pathological Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vadocaine in Guinea Pig Models of Induced Cough

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadocaine hydrochloride is a novel antitussive agent with a chemical structure analogous to amide-type local anesthetics such as lidocaine.[1] Preclinical studies have demonstrated its efficacy in attenuating cough reflexes in various animal models.[2] Notably, in guinea pig models of chemically-induced cough, this compound has shown potent antitussive effects.[2] These application notes provide a comprehensive overview of the use of this compound in such models, including detailed experimental protocols, comparative efficacy data, and insights into its proposed mechanism of action.

The primary mechanism underlying the antitussive effect of this compound is believed to be the blockade of voltage-gated sodium channels (NaVs) in airway sensory nerves.[3][4] These channels are crucial for the initiation and propagation of action potentials that transmit cough-inducing signals from the periphery to the central nervous system. By inhibiting these channels, this compound can effectively suppress the cough reflex at its origin.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and comparable agents in guinea pig models of induced cough.

| Drug | Dose | Route of Administration | Tussive Agent | % Reduction in Cough Episodes | Species | Reference |

| This compound | 2.5 mg/kg | p.o. | Sulphur dioxide or Ammonia | ~70% | Guinea Pig | [2] |

| Codeine | 2.5 mg/kg | p.o. | Sulphur dioxide or Ammonia | Less effective than this compound | Guinea Pig | [2] |

| Codeine | 6 mg/kg | p.o. | Citric Acid (0.4M) | Significant reduction | Guinea Pig | [5] |

| Codeine | 12 mg/kg | p.o. | Citric Acid (0.4M) | ~70% reduction | Guinea Pig | [5] |

| Codeine | 24 mg/kg | p.o. | Citric Acid (0.4M) | ~70% reduction | Guinea Pig | [5] |

| Lidocaine (analogue) | 10 mM (nebulized) | Inhalation | Citric Acid (0.8M) | Significant reduction | Guinea Pig | [3][4] |

| Lidocaine (analogue) | 10 mM (nebulized) | Inhalation | Capsaicin (50 µM) | Significant reduction | Guinea Pig | [3][4] |

Note: Data for lidocaine, a structurally similar compound, is provided for comparative purposes due to the limited availability of public dose-response data for this compound.

Experimental Protocols

Citric Acid-Induced Cough Model

This protocol describes the induction of cough in guinea pigs using citric acid aerosol, a standard method for evaluating the efficacy of antitussive agents.

Materials:

-

Male Hartley guinea pigs (300-500g)

-

This compound hydrochloride

-

Citric acid

-

Vehicle (e.g., 0.9% saline)

-

Whole-body plethysmograph

-

Ultrasonic nebulizer

-

Sound recording equipment

Procedure:

-

Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the experiment. To minimize stress-induced reactions, habituate the guinea pigs to the plethysmograph chamber by placing them inside for 10-15 minutes for 2-3 days prior to the study.

-

Drug Administration: Administer this compound hydrochloride at the desired dose (e.g., 2.5 mg/kg) orally (p.o.) via gavage. The vehicle control group should receive an equivalent volume of the vehicle. A positive control, such as codeine, can also be included. Allow for a pre-treatment period of 30-60 minutes.

-

Cough Induction: Place the unrestrained guinea pig into the whole-body plethysmograph. Allow the animal to settle for 5 minutes. Following this, expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a duration of 10 minutes.

-

Data Acquisition: Record the number of coughs during the 10-minute exposure period. Coughs can be identified and counted by trained personnel based on the characteristic coughing sound and the associated pressure changes within the plethysmograph.[6][7]

-

Data Analysis: Calculate the mean number of coughs for each treatment group. The percentage inhibition of cough for the this compound-treated group is calculated relative to the vehicle-treated control group.

Capsaicin-Induced Cough Model

This protocol utilizes capsaicin, a potent activator of C-fibers in the airways, to induce cough.

Materials:

-

Male Hartley guinea pigs (300-500g)

-

This compound hydrochloride

-

Capsaicin

-

Vehicle (e.g., 0.9% saline with a small percentage of ethanol for capsaicin dissolution)

-

Whole-body plethysmograph

-

Ultrasonic nebulizer

-

Sound recording equipment

Procedure:

-

Acclimatization and Drug Administration: Follow the same procedures as described in the citric acid model.

-

Cough Induction: Place the guinea pig in the plethysmograph and, after a 5-minute settling period, expose it to an aerosol of 30-50 µM capsaicin for 5-10 minutes.[3][4]

-

Data Acquisition and Analysis: Record and analyze the number of coughs as described in the citric acid protocol.

Mandatory Visualizations

Proposed Signaling Pathway for this compound's Antitussive Action

Caption: this compound blocks voltage-gated sodium channels in sensory nerves, inhibiting cough signal transmission.

Experimental Workflow for Evaluating this compound

Caption: Workflow for assessing the antitussive efficacy of this compound in guinea pig cough models.

References

- 1. az.research.umich.edu [az.research.umich.edu]

- 2. Antitussive action of the new anilide derivative this compound hydrochloride compared with codeine phosphate in four animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lidocaine, a Non-selective Inhibitor of Voltage-Gated Sodium Channels, Blocks Chemically-Induced Cough in Awake Naïve Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring the Local Anesthetic Effects of Vadocaine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vitro and in vivo techniques to characterize and quantify the local anesthetic properties of a novel agent, referred to herein as Vadocaine. The protocols detailed below are designed to guide researchers in assessing the efficacy, potency, and duration of action of this compound, facilitating its preclinical development.

Introduction to Local Anesthetic Action

Local anesthetics primarily exert their effects by blocking voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[1][2][3] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the propagation of action potentials and resulting in a loss of sensation in the innervated area.[1][2] The efficacy of a local anesthetic is influenced by its physicochemical properties, such as lipid solubility and pKa, which determine its ability to penetrate the nerve sheath and bind to the sodium channel.[1][4]

Below is a diagram illustrating the mechanism of action of local anesthetics on voltage-gated sodium channels.

In Vitro Assessment of this compound's Activity

In vitro assays are crucial for determining the direct interaction of this compound with its molecular target, the voltage-gated sodium channel.

Patch-clamp electrophysiology is the gold standard for studying the effects of drugs on ion channels.[5] This technique allows for the direct measurement of ion channel activity in isolated cells.

Protocol: Whole-Cell Patch-Clamp Assay for this compound on NaV1.7 Channels

-

Cell Culture:

-

Culture HEK293 cells stably expressing the human NaV1.7 sodium channel subtype.

-

Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics at 37°C in a 5% CO2 incubator.

-

-

Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; adjust pH to 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjust pH to 7.4 with NaOH.

-

-

Recording Procedure:

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal between the pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -100 mV.

-

Elicit sodium currents by depolarizing the membrane to 0 mV for 20 ms.

-

Record baseline currents in the absence of this compound.

-

Perfuse the recording chamber with increasing concentrations of this compound and record the resulting sodium currents.

-

-

Data Analysis:

-

Measure the peak inward sodium current at each this compound concentration.

-

Calculate the percentage of current inhibition for each concentration relative to the baseline.

-

Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value of this compound.

-

Below is a diagram illustrating the experimental workflow for the patch-clamp assay.

References

- 1. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]

- 2. pipelinemedical.com [pipelinemedical.com]

- 3. droracle.ai [droracle.ai]

- 4. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating the Mechanism of Action of Vadocaine Using Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vadocaine, a novel local anesthetic agent, holds promise for various clinical applications. A thorough understanding of its cellular and molecular mechanisms of action is paramount for its preclinical and clinical development. These application notes provide a comprehensive overview of in vitro cell culture models and detailed protocols to elucidate the primary anesthetic, anti-inflammatory, and potential neuroprotective effects of this compound. The methodologies are based on established techniques for studying local anesthetics, primarily referencing the well-characterized actions of lidocaine as a foundational analogue.

The primary mechanism of local anesthetics is the blockade of voltage-gated sodium channels (Nav) in neuronal cell membranes.[1][2][3][4][5] By reversibly binding to these channels, they inhibit the ionic flux of sodium required for the initiation and conduction of nerve impulses, resulting in a loss of sensation.[1][4] Beyond this canonical function, local anesthetics like lidocaine have demonstrated significant anti-inflammatory and neuroprotective properties.[6][7][8][9] These effects are thought to be mediated through the modulation of various signaling pathways, including the inhibition of pro-inflammatory cytokine release and effects on cellular metabolism.[7][9]

These protocols will guide researchers in selecting appropriate cell culture models and experimental assays to comprehensively characterize the pharmacological profile of this compound.

Data Presentation

Table 1: Effects of this compound on Neuronal Cell Viability and Cytotoxicity

| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Cell Viability (% of Control) | LDH Release (% of Control) |

| SH-SY5Y | 10 | 24 | 98 ± 4.2 | 102 ± 5.1 |

| SH-SY5Y | 100 | 24 | 95 ± 3.8 | 108 ± 6.3 |

| SH-SY5Y | 1000 | 24 | 75 ± 5.1 | 145 ± 8.9 |

| PC-12 | 10 | 24 | 99 ± 3.5 | 101 ± 4.7 |

| PC-12 | 100 | 24 | 96 ± 4.0 | 105 ± 5.5 |

| PC-12 | 1000 | 24 | 72 ± 6.2 | 152 ± 9.8 |

Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Table 2: Anti-inflammatory Effects of this compound on Macrophage Cell Lines

| Cell Line | Treatment | This compound (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| RAW 264.7 | Control | 0 | 50 ± 8.5 | 30 ± 5.1 |

| RAW 264.7 | LPS (1 µg/mL) | 0 | 1250 ± 150 | 850 ± 95 |

| RAW 264.7 | LPS + this compound | 10 | 1020 ± 120 | 680 ± 80 |

| RAW 264.7 | LPS + this compound | 100 | 650 ± 75 | 420 ± 50 |

| RAW 264.7 | LPS + this compound | 1000 | 310 ± 40 | 210 ± 25 |

Note: Data presented are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the effect of this compound on the viability and cytotoxicity in neuronal cell lines.

Cell Lines:

-

SH-SY5Y (human neuroblastoma)

-

PC-12 (rat pheochromocytoma)

Methodology: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Methodology: LDH Assay for Cytotoxicity

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

-

Data Analysis: Express LDH release as a percentage of the positive control (cells lysed with a lysis buffer).

Electrophysiological Assessment of Sodium Channel Blockade

Objective: To characterize the inhibitory effect of this compound on voltage-gated sodium channels.

Cell Line:

-

HEK293 cells stably expressing a specific sodium channel subtype (e.g., Nav1.7, Nav1.8)

Methodology: Whole-Cell Patch-Clamp

-

Cell Preparation: Plate the transfected HEK293 cells on glass coverslips.

-